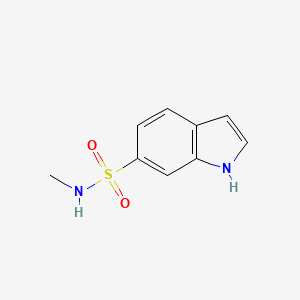
N-methyl-1H-indole-6-sulfonamide
Cat. No. B8454099
M. Wt: 210.26 g/mol
InChI Key: JFJZUXBRSGEOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04615966
Procedure details


A solution of 8.68 g (0.299 mol) of 5-bromo-6-methylsulfamoylindole in ethanol was degassed under nitrogen for 15 minutes. Then triethylamine (0.036 mol) was added and then 1.09 g of palladium catalyst. The mixture was hydrogenated (40 psi) for 3 hours. Thin layer chromatography (2.5% methanol/methylene chloride) showed the reaction was complete. The mixture was filtered to remove the catalyst and then concentrated under reduced pressure. The oil remaining was taken up in chloroform and concentrated under reduced pressure four times to remove traces of ethanol solvent. The oil was chromatographed on a silica gel column eluted with 2.5% methanol/methylene chloride. The golden solution was concentrated under vacuum to give an oil. The oil was mixed with water and a tan solid precipitated. After cooling overnight, the tan solid was isolated by vacuum filtration and then washed with water. The solid was allowed to dry and then crushed to a powder which was allowed to further dry. 5.76 g (91.2% by weight yield) of 6-methylsulfamoylindole was obtained. M/e 210 1H-NMR: (DMSO) δ7.859 (m,1H), 7.728 (d, 1H), 7.63 (t, 1H), 7.39 (dd,1H), 7.25 (q, 1H), 6.57 (t,1H), 2.37 (d,3H).
Name
5-bromo-6-methylsulfamoylindole
Quantity
8.68 g
Type
reactant
Reaction Step One



Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[S:11](=[O:15])(=[O:14])[NH:12][CH3:13])[NH:7][CH:6]=[CH:5]2.C(N(CC)CC)C.CO.C(Cl)Cl.O>C(O)C.[Pd]>[CH3:13][NH:12][S:11]([C:10]1[CH:9]=[C:8]2[C:4]([CH:5]=[CH:6][NH:7]2)=[CH:3][CH:2]=1)(=[O:15])=[O:14] |f:2.3|
|
Inputs


Step One
|
Name
|
5-bromo-6-methylsulfamoylindole
|
|
Quantity
|
8.68 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=CNC2=CC1S(NC)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.036 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
methanol methylene chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO.C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
1.09 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 3 hours
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure four times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove traces of ethanol solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil was chromatographed on a silica gel column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 2.5% methanol/methylene chloride
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The golden solution was concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a tan solid precipitated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the tan solid was isolated by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to dry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crushed to a powder which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNS(=O)(=O)C1=CC=C2C=CNC2=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.76 g | |
| YIELD: CALCULATEDPERCENTYIELD | 9.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
